Sumatriptan

Description

Properties

IUPAC Name |

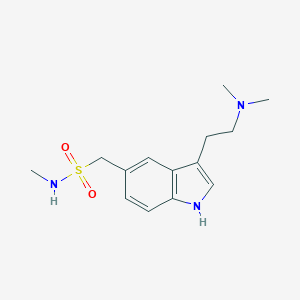

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPFRSPSRPDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103628-48-4 (succinate) | |

| Record name | Sumatriptan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023628 | |

| Record name | Sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

40.3 [ug/mL] (The mean of the results at pH 7.4), 54mg/mL | |

| Record name | SID49679316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

[3-[2-(dimethylamino)ethyl]]-2-[[3-[2-(dimethylamino)ethanyl]]-1H-indol-5-yl]]-N-methylmethane-sulphonamide, N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide, [3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide, N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide, For more Impurities (Complete) data for Sumatriptan (8 total), please visit the HSDB record page. | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

103628-46-2 | |

| Record name | Sumatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumatriptan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUMATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R78F6L9VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169-170, 169-171 °C, 169 - 171 °C | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sumatriptan's Mechanism of Action in Trigeminal Neuralgia: A Technical Guide

Introduction

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal, and lancinating pain in the distribution of the trigeminal nerve. The most common etiology is thought to be compression of the trigeminal nerve root by a blood vessel, leading to focal demyelination and ectopic nerve impulses.[1] While anticonvulsants are the first-line treatment, some patients experience refractory pain, necessitating alternative therapeutic strategies. Sumatriptan, a serotonin (B10506) 5-HT1B/1D receptor agonist primarily used for migraine and cluster headaches, has emerged as a potential treatment for TN.[1] This guide provides an in-depth examination of the molecular and cellular mechanisms underpinning the therapeutic effects of this compound in trigeminal neuralgia, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Dual Vascular and Neural Hypothesis

This compound's therapeutic efficacy in trigeminal neuralgia is believed to stem from a dual mechanism involving both vascular and direct neural actions, primarily mediated through its agonistic activity at 5-HT1B and 5-HT1D receptors.[2]

-

Cranial Vasoconstriction (5-HT1B Receptor-Mediated): The prevailing theory for idiopathic trigeminal neuralgia involves neurovascular compression.[3][4] this compound is a potent agonist of 5-HT1B receptors located on the smooth muscle cells of cranial and dural blood vessels. Activation of these receptors leads to vasoconstriction. This action is hypothesized to reduce the pulsation and pressure exerted by the compressing artery on the trigeminal nerve root, thereby alleviating the source of irritation and ectopic firing. This mechanism is supported by observations that this compound effectively constricts dural and meningeal vessels.

-

Neural Inhibition (5-HT1D Receptor-Mediated): Beyond its vascular effects, this compound exerts a powerful inhibitory influence directly on the trigeminal nervous system.

-

Presynaptic Inhibition of Neuropeptide Release: 5-HT1D receptors are densely expressed on the presynaptic terminals of trigeminal sensory neurons. Activation of these receptors inhibits the release of key pro-inflammatory and vasodilatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). CGRP is a potent vasodilator and is implicated in neurogenic inflammation; its release is elevated during painful trigeminal activation. By blocking CGRP release, this compound can prevent neurogenic inflammation and vasodilation near the irritated trigeminal root.

-

Inhibition of Central Nociceptive Transmission: Evidence suggests that 5-HT1B/1D receptor agonists can inhibit nociceptive transmission within the central nervous system, specifically in the trigeminal nucleus caudalis (TNC), which is the primary relay center for orofacial pain. This central action can dampen the transmission of pain signals from the trigeminal nerve to higher brain centers.

-

Modulation of Ion Channels: Recent studies have indicated that this compound may also directly inhibit TRPV1 (Transient Receptor Potential Vanilloid 1) channels in trigeminal neurons. TRPV1 is a key ion channel involved in the detection and transmission of noxious stimuli. Its inhibition by this compound could represent an additional, non-serotonergic mechanism for pain relief.

-

Signaling Pathways

The primary actions of this compound can be visualized through its receptor-mediated signaling cascades.

Caption: 5-HT1B receptor-mediated vasoconstriction pathway.

Caption: 5-HT1D receptor-mediated inhibition of CGRP release.

Quantitative Data Summary

The efficacy of this compound has been quantified in both clinical and preclinical settings.

Table 1: Clinical Efficacy of this compound in Trigeminal Neuralgia

| Study Population | Intervention | Outcome Measure | Result | Citation(s) |

|---|---|---|---|---|

| 15 patients with idiopathic TN | 3 mg subcutaneous (SC) this compound | Change in Visual Analog Scale (VAS) | Significant decrease from baseline | |

| 15 patients with idiopathic TN | 50 mg oral this compound (twice daily for 1 week) | Change in VAS | Significant decrease from baseline, persisting 1 week after discontinuation | |

| 24 patients with refractory TN | 3 mg SC this compound vs. placebo (crossover) | Change in VAS (0-10 cm) | Decrease from 8.3 ± 2.1 to 2.4 ± 3.0 (this compound) vs. no significant change (Placebo) |

| 24 patients with refractory TN | 3 mg SC this compound vs. placebo | Pain improvement | 10 times more likely to have pain improvement than placebo | |

Table 2: Preclinical Efficacy of this compound in an Animal Model of Trigeminal Neuropathic Pain

| Animal Model | Intervention | Outcome Measure | Result | Citation(s) |

|---|

| Rat with Chronic Constriction Injury of Infraorbital Nerve | 100 µg/kg SC this compound | Mechanical withdrawal threshold (von Frey filaments) | Threshold increased from ~0.4 g to a peak of 6.3 ± 1.1 g on the injured side | |

Table 3: Effect of this compound on CGRP Release

| Experimental Model | Intervention | Outcome Measure | Result | Citation(s) |

|---|---|---|---|---|

| Electrical stimulation of trigeminal ganglion in rats | 300 µg/kg IV this compound | CGRP levels in superior sagittal sinus | Attenuated the stimulation-induced increase in CGRP by 57% at 3 minutes |

| Cultured trigeminal neurons | this compound | Depolarization-stimulated CGRP secretion | Directly repressed stimulated CGRP secretion, but not basal secretion | |

Key Experimental Protocols

The mechanisms of this compound have been elucidated through various experimental models.

Animal Model: Chronic Constriction Injury (CCI) of the Infraorbital Nerve

This model is used to induce trigeminal neuropathic pain and assess the anti-allodynic effects of compounds.

-

Methodology:

-

Animal Subjects: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure: Under anesthesia, the infraorbital nerve (a branch of the trigeminal nerve) is exposed through an intraoral incision. Two loose ligatures are tied around the nerve.

-

Behavioral Testing: Mechanical allodynia is assessed approximately two weeks post-surgery. Calibrated von Frey filaments are applied to the vibrissal pad on both the injured and contralateral sides to determine the paw withdrawal threshold. A reduced threshold indicates allodynia.

-

Drug Administration: this compound (e.g., 100 µg/kg) or saline is administered subcutaneously.

-

Data Analysis: Withdrawal thresholds are measured at multiple time points post-injection to determine the peak effect and duration of action. The effect is often blocked by co-administration of a 5-HT1B/1D receptor antagonist (e.g., GR 127935) to confirm receptor specificity.

-

Caption: Experimental workflow for the CCI animal model.

In Vivo Model: Trigeminal Ganglion / Superior Sagittal Sinus (SSS) Stimulation

This model assesses the central and peripheral neural effects of drugs on the trigeminovascular system.

-

Methodology:

-

Animal Subjects: Anesthetized cats or rats are used.

-

Surgical Preparation: The animal is prepared for physiological monitoring. A craniotomy is performed to expose the superior sagittal sinus (SSS) or to place an electrode for stimulating the trigeminal ganglion.

-

Stimulation: The trigeminal ganglion or SSS is electrically stimulated (e.g., 0.1-1.0 mA, 5 ms, 5 Hz for 3-5 min).

-

Outcome Measurement (CGRP Release): Blood samples are collected from the SSS before and during stimulation. CGRP levels are quantified using a highly sensitive immunochemiluminometric assay or ELISA.

-

Outcome Measurement (Neuronal Activation): To measure central effects, animals are sacrificed post-stimulation, and the brainstem (specifically the TNC) and upper cervical spinal cord are processed for Fos immunohistochemistry. Fos is an immediate early gene product and a marker of neuronal activation. The number of Fos-positive cells is counted.

-

Drug Administration: this compound or placebo is administered intravenously prior to stimulation to assess its inhibitory effect.

-

In Vitro Model: Cultured Trigeminal Neurons

This model allows for the study of the direct effects of this compound on sensory neurons, isolating them from systemic vascular or central influences.

-

Methodology:

-

Cell Culture: Trigeminal ganglia are dissected from neonatal rats, dissociated into single cells, and cultured for several days.

-

Stimulation: The cultured neurons are stimulated to induce CGRP release. Common stimuli include high concentrations of potassium chloride (KCl) to cause depolarization or capsaicin (B1668287) to activate TRPV1 channels.

-

Drug Application: this compound is added to the culture medium before and during the stimulation period.

-

CGRP Measurement: The culture supernatant is collected, and the concentration of released CGRP is measured using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The amount of CGRP released in the presence of this compound is compared to the amount released by the stimulus alone. This allows for quantification of the direct inhibitory effect of the drug on neuropeptide secretion.

-

The mechanism of action of this compound in trigeminal neuralgia is multifaceted, involving a synergistic combination of cranial vasoconstriction and direct neural inhibition. By acting as a potent 5-HT1B/1D receptor agonist, this compound can potentially alleviate the vascular compression of the trigeminal nerve root while simultaneously suppressing the peripheral and central trigeminal pathways responsible for pain transmission. It achieves this by inhibiting the release of pro-inflammatory neuropeptides like CGRP and dampening nociceptive signaling in the trigeminal nucleus. Further research into the role of non-serotonergic targets, such as TRPV1 channels, and the efficacy of more centrally-penetrant triptans may provide new avenues for the management of treatment-resistant trigeminal neuralgia.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. The mode of action of this compound is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment resistant trigeminal neuralgia relieved with oral this compound: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment resistant trigeminal neuralgia relieved with oral this compound: a case report | springermedizin.de [springermedizin.de]

Discovery and synthesis of Sumatriptan GR43175

An In-Depth Technical Guide to the Discovery and Synthesis of Sumatriptan (GR43175)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GR43175), the first clinically available triptan, represented a paradigm shift in the acute treatment of migraine and cluster headaches. Its development by Glaxo (now GlaxoSmithKline) in the 1980s was a landmark achievement in rational drug design, moving away from the non-selective actions of ergotamines to a targeted therapy based on a deep understanding of migraine pathophysiology. This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, and pharmacological evaluation of this compound, intended for professionals in the field of drug development and neuroscience.

The Discovery of this compound: A Rational Approach

The journey to this compound began at Glaxo in 1972, spearheaded by a team led by Dr. Patrick P.A. Humphrey.[1][2][3] The project was founded on the prevailing vascular theory of migraine, which posited that the pain of a migraine attack was associated with the excessive dilation of cranial blood vessels.[4][5] Existing treatments like ergotamine, while effective, were non-selective vasoconstrictors with significant side effects. The Glaxo team hypothesized that a selective cranial vasoconstrictor could provide targeted relief without the peripheral effects.

The research focused on serotonin (B10506) (5-hydroxytryptamine, 5-HT), a neurotransmitter known to play a crucial role in migraine. Through meticulous pharmacological studies, particularly using the isolated dog saphenous vein model, the team identified a novel subtype of serotonin receptor, then termed the "5-HT1-like" receptor. This receptor was found to be densely expressed in cranial blood vessels and mediated vasoconstriction. The goal then became to design a selective agonist for this receptor.

This rational drug design process led to the identification of compound GR43175. It was shown to be a potent and selective agonist at what would later be classified as 5-HT1B and 5-HT1D receptors. Extensive preclinical and clinical trials demonstrated its remarkable efficacy and favorable safety profile, leading to its first launch in 1991 and forever changing the landscape of migraine treatment.

Mechanism of Action

This compound exerts its therapeutic effects via a multi-faceted mechanism centered on its agonist activity at 5-HT1B and 5-HT1D receptors.

-

Cranial Vasoconstriction (5-HT1B Receptor): During a migraine, certain cranial and dural blood vessels become painfully dilated. This compound binds to 5-HT1B receptors on the smooth muscle of these vessels, causing them to constrict and thereby alleviating the throbbing pain.

-

Inhibition of Neuropeptide Release (5-HT1D Receptor): The trigeminal nerve system plays a key role in migraine. When activated, its peripheral terminals in the meninges release pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This process, known as neurogenic inflammation, leads to further vasodilation and plasma protein extravasation. This compound activates presynaptic 5-HT1D receptors on these nerve endings, inhibiting the release of CGRP and other peptides, thus breaking the inflammatory cycle.

-

Inhibition of Pain Signal Transmission: Activation of 5-HT1D receptors in the brainstem's trigeminal nucleus caudalis is thought to inhibit the transmission of pain signals from the trigeminovascular system to higher brain centers.

These receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway. Agonist binding leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This cascade ultimately modulates ion channel activity and inhibits neurotransmitter release.

Chemical Synthesis

The most common and industrially applied synthesis of this compound utilizes the Fischer indole (B1671886) synthesis as the key step for constructing the core indole structure. The general workflow involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.

A representative synthesis is outlined below:

-

Preparation of Hydrazine (B178648) Intermediate: The synthesis begins with the preparation of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. This is typically achieved via diazotization of an aniline (B41778) precursor followed by reduction.

-

Fischer Indole Synthesis: The prepared hydrazine hydrochloride is reacted with 4-dimethylaminobutyraldehyde diethyl acetal (B89532) (a protected form of the required aldehyde) under acidic conditions (e.g., HCl, H₂SO₄, or polyphosphoric acid) with heating. The acetal is hydrolyzed in situ to the aldehyde, which then condenses with the hydrazine. A-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the indole ring, yielding the this compound base.

-

Purification and Salt Formation: The crude this compound base is purified, often through extraction and recrystallization. For pharmaceutical use, it is typically converted to a stable salt, most commonly the succinate (B1194679) salt.

Pharmacological & Quantitative Data

The pharmacological profile of this compound is defined by its high affinity and selectivity for 5-HT1B and 5-HT1D receptors and its pharmacokinetic properties, which influence its clinical use.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Parameter | Value (nM) | Reference(s) |

|---|---|---|---|

| 5-HT1B | IC50 | 9.3 | |

| Ki | 27 | ||

| KD | 11.07 | ||

| 5-HT1D | IC50 | 7.3 | |

| Ki | 17 | ||

| KD | 6.58 | ||

| 5-HT1F | IC50 | 17.8 |

| 5-HT1A | Ki | 100 | |

Note: IC₅₀, Kᵢ, and Kₑ values are different measures of binding affinity and may vary based on experimental conditions.

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Route of Administration | Reference(s) |

|---|---|---|---|

| Bioavailability | ~15% | Oral | |

| 96 - 100% | Subcutaneous | ||

| Time to Peak Plasma (Tₘₐₓ) | 1.5 - 2.0 hours | Oral | |

| ~10 minutes | Subcutaneous | ||

| Elimination Half-life (t₁/₂) | ~2 hours | Oral / Subcutaneous | |

| Plasma Protein Binding | 14 - 21% | - | |

| Metabolism | Primarily by Monoamine Oxidase A (MAO-A) | - |

| Excretion | ~60% in Urine, ~40% in Feces | - | |

Key Experimental Protocols

The following are generalized protocols for key assays used in the characterization of this compound.

Protocol 1: Competitive Radioligand Binding Assay (5-HT1D Receptor)

This assay determines the affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Source: Cells stably expressing the human 5-HT1D receptor (e.g., HEK293 or HeLa cells) or brain tissue homogenates (e.g., bovine caudate).

-

Homogenize cells/tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl).

-

Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Procedure:

-

Perform the assay in a 96-well plate.

-

To each well, add:

- Receptor membrane preparation (e.g., 50 µg protein).

- A fixed concentration of a suitable radioligand (e.g., [³H]5-HT) near its Kₑ value.

- Varying concentrations of the unlabeled test compound (this compound).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-carboxamidotryptamine).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Neurogenic Plasma Extravasation in Rat Dura Mater

This in vivo assay measures the ability of a compound to inhibit neurogenic inflammation, a key mechanism in migraine.

1. Animal Preparation:

-

Use adult male Sprague-Dawley rats. Anesthetize the animal (e.g., with sodium pentobarbital).

-

Cannulate the femoral vein for administration of compounds and a tracer.

-

Expose the trigeminal ganglion for electrical stimulation.

2. Experimental Procedure:

-

Administer the test compound (this compound, e.g., 100 µg/kg) or vehicle intravenously 15 minutes prior to stimulation.

-

Inject a tracer, ¹²⁵I-labeled bovine serum albumin (¹²⁵I-BSA), intravenously to quantify plasma extravasation.

-

Induce neurogenic inflammation by unilateral electrical stimulation of the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) pulses for 5 minutes).

-

After stimulation, circulate the tracer for a set period (e.g., 5 minutes).

3. Sample Collection and Quantification:

-

Perfuse the animal with saline to remove intravascular tracer.

-

Dissect the dura mater and separate the stimulated (ipsilateral) and unstimulated (contralateral) sides.

-

Measure the radioactivity in each tissue sample using a gamma counter.

-

Calculate the extravasation ratio: (cpm in ipsilateral dura) / (cpm in contralateral dura).

4. Data Analysis:

-

Compare the extravasation ratio in the drug-treated group to the vehicle-treated group. A significant reduction in the ratio indicates that the compound inhibits neurogenic plasma extravasation.

Protocol 3: In Vivo Dog Saphenous Vein Constriction Assay

This assay directly measures the vasoconstrictor effect of a compound on a peripheral vein, which served as the primary model for discovering this compound's activity.

1. Animal Preparation:

-

Use anesthetized mongrel dogs.

-

Monitor key cardiovascular parameters (e.g., blood pressure, heart rate).

-

Surgically expose a segment of the lateral saphenous vein.

2. Measurement of Vein Diameter:

-

Implant ultrasonic crystals on opposite sides of the adventitial surface of the exposed vein segment.

-

Use a sonomicrometer to continuously measure the distance between the crystals, providing a direct reading of the vein diameter.

-

Measure saphenous vein pressure simultaneously via a cannulated proximal branch.

3. Drug Administration and Data Collection:

-

Administer cumulative intravenous doses of this compound (e.g., 1-30 µg/kg).

-

Continuously record the saphenous vein diameter and other hemodynamic parameters before, during, and after drug administration.

4. Data Analysis:

-

Calculate the percentage change in vein diameter from baseline for each dose of this compound.

-

Construct a dose-response curve by plotting the percentage reduction in vein diameter against the log dose of this compound.

-

This allows for the quantification of the venoconstrictor potency of the compound in vivo.

References

- 1. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurogenic and non-neurogenic mechanisms of plasma extravasation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 5-HT1-like receptors in the reduction of porcine cranial arteriovenous anastomotic shunting by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajpamc.com [ajpamc.com]

- 5. Ergot alkaloids block neurogenic extravasation in dura mater: proposed action in vascular headaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Sumatriptan at 5-HT1B/1D Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumatriptan, the first clinically available triptan, revolutionized the acute treatment of migraine and cluster headaches. Its therapeutic efficacy stems from its potent and selective agonist activity at serotonin (B10506) (5-hydroxytryptamine; 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its molecular interactions with these receptors, the subsequent signaling cascades, and the experimental methodologies used to characterize these interactions.

This compound was developed as a selective 5-HT1B/1D receptor agonist.[1] Its mechanism of action is centered on reversing the excessive dilation of extracerebral cranial arteries, a key factor in migraine headaches.[2] By acting as an agonist at 5-HT1B/1D receptors, this compound induces vasoconstriction of these dilated vessels.[2][3] Furthermore, it is believed to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[3] This dual action of cranial vasoconstriction and inhibition of neurogenic inflammation contributes to its effectiveness in alleviating migraine symptoms.

Quantitative Pharmacodynamics of this compound

The interaction of this compound with 5-HT1B and 5-HT1D receptors has been quantified through various in vitro assays, primarily radioligand binding and functional assays. The data presented below summarizes key parameters such as binding affinity (Ki and pKi), dissociation constant (Kd), and functional potency (pIC50).

| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |

| Binding Affinity (pKi) | 7.79 | 8.08 | |

| Dissociation Constant (Kd) | 11.07 nM | 6.58 nM | |

| Inhibitory Potency (pIC50) | - | 7.6 (high affinity), 5.0 (low affinity) |

Signaling Pathways

Both 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is a hallmark of this compound's action at these receptors.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand: Typically [3H]5-HT.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., serotonin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), the non-specific binding control, or a concentration of this compound.

-

Incubate the plate, typically for 60 minutes at 30°C, with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing several times with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an agonist to modulate the intracellular levels of cAMP, providing a functional readout of receptor activation. For Gi/o-coupled receptors like 5-HT1B/1D, agonist stimulation leads to a decrease in cAMP levels.

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT1B or 5-HT1D receptor.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, luminescence-based).

-

Stimulation Buffer: Appropriate buffer for cell stimulation.

-

Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.

-

Lysis Buffer: To lyse the cells and release intracellular cAMP.

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Follow the manufacturer's instructions for the cAMP detection kit to measure cAMP levels.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.

References

- 1. This compound: a review of its pharmacokinetics, pharmacodynamics and efficacy in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [Anti-migraine drug this compound succinate, a 5-HT1B/1D-receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Preclinical Pharmacokinetics of Sumatriptan in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of Sumatriptan in commonly used rodent models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding for drug development professionals.

Introduction to this compound and Its Preclinical Evaluation

This compound is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine and cluster headaches.[1] Its therapeutic effect is primarily attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.[2] Understanding the pharmacokinetic properties of this compound in preclinical rodent models is crucial for interpreting efficacy and safety data and for the development of new drug delivery systems and therapeutic strategies.

Absorption and Bioavailability

The absorption and bioavailability of this compound in rodents are highly dependent on the route of administration. Oral bioavailability is notably lower than that observed with parenteral routes, primarily due to significant first-pass metabolism.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in rats and mice following various routes of administration.

| Parameter | Rat | Mouse | References |

| Oral Bioavailability (%) | 37 | ~69% (absorption) | [1][3] |

| Subcutaneous Bioavailability (%) | High (not specified) | High (not specified) | [4] |

| Intranasal Bioavailability (%) | ~30 (0-6h) | Not Available | |

| Time to Peak Plasma Concentration (Tmax) - Oral | Not Specified | Not Specified | |

| Time to Peak Plasma Concentration (Tmax) - Subcutaneous | ~1 minute (hypothalamus) | Not Specified | |

| Time to Peak Plasma Concentration (Tmax) - Intranasal | 0.5 h and 1.5-2 h (dual peaks) | Not Available | |

| Elimination Half-life (t1/2) - Intravenous | ~1.1 h | ~1 h | |

| Elimination Half-life (t1/2) - Oral | ~1 h | ~1 h |

Experimental Protocols for Administration

A standard protocol for oral administration of this compound in rats involves the use of a gavage needle to deliver a specific volume of the drug solution or suspension directly into the stomach.

-

Vehicle: this compound is often dissolved in water.

-

Dose Volume: Typically in the range of 5-10 mL/kg body weight. For example, a 10 mg/kg dose would be administered to a 250g rat in a volume of 2.5 mL.

-

Procedure:

-

The rat is gently restrained.

-

A gavage needle of appropriate size is measured externally from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

-

The needle is carefully inserted into the esophagus and advanced into the stomach.

-

The drug solution is slowly administered.

-

The needle is withdrawn, and the animal is monitored for any signs of distress.

-

Subcutaneous injections are used to achieve rapid systemic absorption.

-

Vehicle: Injectable preparations of this compound succinate (B1194679) are typically diluted in saline.

-

Dose Volume: For mice, a volume of less than 3 mL is generally recommended for subcutaneous injections, with needle gauges ranging from 25-27G.

-

Procedure:

-

The animal is restrained, and the loose skin, typically over the back or flank, is lifted.

-

The needle is inserted into the tented skin.

-

The plunger is slightly pulled back to ensure the needle is not in a blood vessel.

-

The solution is injected, and the needle is withdrawn.

-

Intravenous administration, typically via the tail vein, is used for determining the absolute bioavailability and intrinsic clearance of a drug.

-

Procedure for Tail Vein Injection in Rats:

-

The rat is placed in a restraining device.

-

The tail is warmed to dilate the lateral tail veins.

-

A 25-27 gauge needle is inserted into one of the lateral tail veins.

-

The drug solution is slowly injected.

-

The needle is withdrawn, and pressure is applied to the injection site to prevent bleeding.

-

Distribution

This compound exhibits widespread tissue distribution; however, its penetration into the central nervous system (CNS) is limited due to its hydrophilic nature.

Quantitative Distribution Parameters

| Parameter | Rat | Mouse | References |

| Protein Binding (%) | 14-21 | <21 | |

| Unbound Fraction in Plasma (fu,plasma) | 0.67 | Not Available | |

| Unbound Fraction in Brain (fu,brain) | Not Specified | Not Specified | |

| Brain-to-Plasma Ratio (Kp,uu,whole brain) | 0.045 | Not Available | |

| Trigeminal Ganglion-to-Plasma Ratio (Kp,uu,TG) | 0.923 | Not Available |

Despite low overall brain penetration, studies have shown rapid uptake of this compound into specific brain regions like the hypothalamus and brainstem within minutes of subcutaneous administration in rats, suggesting potential for central effects.

Experimental Protocols for Distribution Studies

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

-

Procedure:

-

A dialysis membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.

-

Rat plasma containing a known concentration of this compound is added to one chamber, and a protein-free buffer is added to the other.

-

The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

The concentrations of this compound in both chambers are measured using a validated analytical method (e.g., HPLC or LC-MS/MS).

-

The percentage of protein binding is calculated from the difference in concentrations.

-

This technique provides a visual and quantitative assessment of drug distribution throughout the body.

-

Procedure:

-

A radiolabeled form of this compound (e.g., 14C-Sumatriptan) is administered to a rodent.

-

At various time points, the animal is euthanized and flash-frozen.

-

Thin whole-body sections are sliced using a cryomicrotome.

-

The sections are exposed to a phosphor imaging plate or X-ray film to detect the radioactivity.

-

The resulting autoradiograms show the distribution and relative concentration of the drug and its metabolites in different tissues and organs.

-

Metabolism

This compound is extensively metabolized, primarily by monoamine oxidase A (MAO-A).

Major Metabolic Pathways and Metabolites

The primary metabolic pathway for this compound involves oxidative deamination of the side chain to form an indole (B1671886) acetic acid analogue (GR49336), which is the major metabolite. In rodents, an additional N-demethylation of the sulfonamide side chain occurs.

dot

References

Sumatriptan's Binding Affinity for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sumatriptan's binding affinity for various serotonin (B10506) (5-HT) receptor subtypes. This compound, a member of the triptan class of drugs, is a widely prescribed medication for the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is intrinsically linked to its specific interactions with the serotonergic system. This document details the quantitative binding data, experimental methodologies used to determine these affinities, and the downstream signaling pathways initiated by these interactions.

Quantitative Binding Affinity of this compound

This compound exhibits a distinct selectivity profile for serotonin receptors, with a high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. This targeted binding is central to its mechanism of action in alleviating migraine symptoms. The following table summarizes the binding affinities of this compound for a range of human serotonin receptor subtypes, presented as pKi and Ki values. The pKi value is the negative logarithm of the Ki value, a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) | Notes |

| 5-HT1A | 6.5 - 7.0 | ~100 - 316 | Moderate affinity. |

| 5-HT1B | 7.9 - 8.2 | ~6.3 - 12.6 | High affinity; a primary therapeutic target.[1] |

| 5-HT1D | 7.5 - 8.2 | ~6.3 - 31.6 | High affinity; a primary therapeutic target.[1] |

| 5-HT1E | ~6.0 | ~1000 | Low affinity. |

| 5-HT1F | 7.6 - 8.0 | ~10 - 25 | High affinity; contributes to therapeutic effect.[2][3] |

| 5-HT2A | < 5.0 | > 10,000 | Negligible affinity. |

| 5-HT2B | < 5.0 | > 10,000 | Negligible affinity. |

| 5-HT2C | < 5.0 | > 10,000 | Negligible affinity. |

| 5-HT3 | < 5.0 | > 10,000 | Negligible affinity. |

| 5-HT4 | < 5.0 | > 10,000 | Negligible affinity. |

| 5-HT5A | ~5.5 | ~316 | Low to moderate affinity. |

| 5-HT6 | < 5.0 | > 10,000 | Negligible affinity. |

| 5-HT7 | ~5.7 | ~200 | Low to moderate affinity. |

Note: Ki values are approximated from pKi values and may vary between different studies due to experimental conditions.

Experimental Protocols: Radioligand Binding Assays

The binding affinities of this compound are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

Principle

A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The amount of radioligand bound to the receptor is then measured in the presence of varying concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology for a Representative Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific 5-HT receptor subtype (e.g., 5-HT1D).

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or HeLa cells stably expressing the human recombinant 5-HT1D receptor.

-

Radioligand: [3H]this compound or [3H]5-HT (5-hydroxytryptamine).

-

Test Compound: this compound succinate.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand with high affinity for the receptor (e.g., 10 µM 5-HT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of non-labeled 5-HT, and membrane preparation.

-

Competition Wells: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Receptor Selectivity

This compound's Primary Signaling Pathway

This compound's therapeutic effects are primarily mediated through its agonist activity at 5-HT1B and 5-HT1D receptors. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the G-protein dissociates, and the α-subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately results in the inhibition of neurotransmitter release.

Caption: this compound-induced G-protein signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow of a radioligand binding assay.

This compound's Serotonin Receptor Selectivity Profile

This diagram provides a logical representation of this compound's selectivity for different serotonin receptor subtypes, categorizing them based on their binding affinity.

Caption: this compound's selectivity for 5-HT receptor subtypes.

References

Investigating Sumatriptan's Role in Central Pain Processing: A Technical Guide

Introduction

Sumatriptan, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine and cluster headaches.[1][2] Its primary mechanism of action has traditionally been attributed to cranial vasoconstriction and inhibition of peripheral trigeminal nerve terminals.[1][2][3] However, a growing body of evidence suggests that this compound also exerts significant effects within the central nervous system (CNS) to modulate pain processing. This technical guide synthesizes key findings, details experimental methodologies, and presents the signaling pathways involved in this compound's central analgesic effects, tailored for researchers and drug development professionals.

This compound is a selective agonist for serotonin (B10506) (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. While 5-HT1B receptors are prominently located on vascular smooth muscle, 5-HT1D receptors are densely expressed on the central and peripheral terminals of trigeminal neurons, which are pivotal in the pathophysiology of migraine. Emerging research indicates that this compound can cross the blood-brain barrier, albeit to a limited extent, enabling it to interact with these central receptors and influence nociceptive transmission.

Core Central Mechanisms of Action

This compound's central effects are multifaceted, primarily involving the inhibition of pain signal transmission at the level of the trigeminal nucleus caudalis (TNC) and the modulation of descending pain pathways.

-

Inhibition of Second-Order Neurons in the Trigeminal Nucleus Caudalis (TNC): The TNC is the primary relay station for nociceptive information from the cranial region. This compound acts on presynaptic 5-HT1D receptors on the central terminals of primary trigeminal afferents, inhibiting the release of pro-inflammatory neuropeptides and neurotransmitters like Calcitonin Gene-Related Peptide (CGRP) and glutamate. This reduction in neurotransmitter release dampens the activation of second-order neurons, effectively filtering the pain signals ascending to higher brain centers such as the thalamus.

-

Modulation of Descending Pain Control Pathways: this compound has been shown to inhibit both GABAergic and glutamatergic synaptic transmission within the periaqueductal gray (PAG), a key midbrain structure in descending pain modulation. By activating 5-HT1B/1D receptors, this compound can disinhibit these descending analgesic pathways, leading to a top-down suppression of pain signals at the level of the spinal cord and TNC.

-

Inhibition of TRPV1 Channels: Recent studies have uncovered that this compound can inhibit Transient Receptor Potential Vanilloid 1 (TRPV1) channels in trigeminal neurons. TRPV1 channels are crucial in the transduction of inflammatory pain signals. This compound's inhibitory effect on these channels presents another potential mechanism for its central analgesic action.

Quantitative Data on this compound's Central Effects

The following tables summarize quantitative findings from key preclinical and clinical studies, illustrating the impact of this compound on neuronal activity, receptor binding, and clinical efficacy.

Table 1: Preclinical Effects of this compound on Neuronal Activity

| Study Focus | Animal Model | This compound Dose/Concentration | Key Quantitative Finding | Reference |

| Neuronal Activation (c-Fos) | Cat | Not specified | Reduced Fos-positive cells in TNC and C2 laminae I/IIo after mechanical stimulation. | Hoskin et al., 1996 |

| TRPV1 Channel Inhibition | Rat (Trigeminal Ganglia Neurons) | 10-20 µM | ~70% inhibition of capsaicin-elicited TRPV1 currents. | Evans et al., 2012 |

| Synaptic Transmission in PAG | Rat (Midbrain Slices) | Not specified | Inhibition of GABAergic and glutamatergic synaptic transmission via 5-HT1B/D receptors. | Connor et al., 2005 |

| Central Sensitization | Rat | 300 µg/kg i.v. | Early administration prevented the development of central sensitization in trigeminal neurons. | Burstein et al., 2004 |

| TNC Blood Flow | Cat | Not specified | Blunted the increase in TNC blood flow following trigeminal ganglion stimulation. | McCall, 1997 |

Table 2: Clinical Effects and Receptor Occupancy of this compound

| Study Focus | Population | This compound Dose | Key Quantitative Finding | Reference |

| Central 5-HT1B Receptor Occupancy | 8 Migraine Patients | 6 mg s.c. | Mean drug occupancy rate of 16.0% (SD 5.3%) in pain-modulating brain regions. | Deen et al., 2019 |

| Pain-Free at 2 Hours | Adult Migraine Patients | 50 mg oral | 28% of patients were pain-free vs. 11% with placebo (NNT = 6.1). | Derry et al., 2012 |

| Pain-Free at 2 Hours | Adult Migraine Patients | 100 mg oral | 32% of patients were pain-free vs. 11% with placebo (NNT = 4.7). | Derry et al., 2012 |

| Pain Relief at 2 Hours | Adolescent Migraine Patients | 20 mg nasal spray | 63% of patients achieved pain relief vs. 53% with placebo. | FDA Statistical Review, N20-626S004 |

NNT: Number Needed to Treat

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments investigating this compound's central actions.

Protocol 1: In Vivo Electrophysiology and c-Fos Immunohistochemistry in Cats

-

Objective: To determine if this compound can inhibit trigeminal neuronal activation independent of its vascular effects.

-

Animal Model: Anesthetized cats (alpha-chloralose).

-

Methodology:

-

Surgical Preparation: Animals are prepared for physiological monitoring of blood pressure, heart rate, and expired CO2.

-

Stimulation: The superior sagittal sinus is stimulated mechanically to activate trigeminal afferents. A device holds the sinus apart to ensure that any observed drug effect is not due to vasoconstriction.

-

Drug Administration: this compound is administered systemically.

-

Tissue Processing: After a set survival time, animals are perfused, and the brainstem and upper cervical spinal cord are removed.

-

Immunohistochemistry: Tissue sections are processed for c-Fos immunohistochemistry to map neuronal activation.

-

Data Analysis: The number of Fos-positive cells in specific regions, such as the TNC and C1/C2 dorsal horns, is quantified and compared between control and this compound-treated groups.

-

Protocol 2: Whole-Cell Patch-Clamp Recording in Rat Trigeminal Neurons

-

Objective: To investigate the direct effects of this compound on ion channel activity (e.g., TRPV1) in trigeminal neurons.

-

Animal Model: Sprague-Dawley rats.

-

Methodology:

-

Neuron Dissociation: Trigeminal ganglia (TG) are acutely dissociated to prepare primary neuron cultures.

-

Whole-Cell Recording: Whole-cell voltage-clamp or current-clamp recordings are performed on identified TG neurons.

-

Channel Activation: A specific agonist (e.g., capsaicin (B1668287) for TRPV1) is applied to elicit inward currents or action potential firing.

-

Drug Application: this compound (e.g., 10 µM) is applied via a perfusion system to the recorded neuron.

-

Data Analysis: The amplitude of the agonist-evoked currents or the frequency of action potentials is measured before, during, and after this compound application to determine the extent of inhibition.

-

Protocol 3: Positron Emission Tomography (PET) in Humans

-

Objective: To determine if clinically relevant doses of this compound cross the blood-brain barrier and bind to central 5-HT1B receptors.

-

Audience: Human patients with episodic migraine.

-

Methodology:

-

Radiotracer: Participants are injected with a specific 5-HT1B receptor radiotracer, such as [11C]AZ10419369.

-

Scanning Protocol: Each participant undergoes multiple PET scans under different conditions:

-

Scan 1: During a migraine attack (baseline).

-

Scan 2: After administration of a clinical dose of this compound (e.g., 6 mg subcutaneous).

-

Scan 3: On a migraine-free day (control).

-

-

Data Analysis: The binding potential of the radiotracer is calculated for various brain regions involved in pain modulation. A reduction in binding potential after this compound administration indicates displacement of the radiotracer by the drug, allowing for the calculation of receptor occupancy.

-

Visualizations: Signaling Pathways and Workflows

Diagram 1: Presynaptic Inhibition at the Trigeminal Nucleus Caudalis

Caption: this compound binds to presynaptic 5-HT1D receptors, inhibiting CGRP/glutamate release.

Diagram 2: Experimental Workflow for Central Sensitization Model

Caption: Workflow for testing this compound's effect on central sensitization in a rat model.

Diagram 3: Logical Relationship of this compound's Central Action

Caption: this compound centrally inhibits the trigeminal pathway at the TNC, reducing pain perception.

References

Early development and history of triptan class drugs

<_ 2_0/> An In-depth Technical Guide on the Early Development and History of Triptan Class Drugs

This guide provides a comprehensive overview of the origins and evolution of triptan class drugs, tailored for researchers, scientists, and drug development professionals. It delves into the scientific foundations, key experimental milestones, and the clinical validation that established triptans as a cornerstone of migraine therapy.

The journey to the development of triptans began with the crucial observation of serotonin's (5-hydroxytryptamine or 5-HT) role in migraine pathophysiology. In the 1960s, research indicated that levels of 5-HT in the blood platelets decreased during migraine attacks.[1] This led to the "serotonin hypothesis," which posited that a deficiency of this neurotransmitter was a key factor in migraine.[2] Early treatments like ergotamine, while effective in constricting blood vessels, were non-selective and came with significant side effects.[3] This highlighted the need for a more targeted therapeutic approach.

The Breakthrough: Discovery and Rationale for a Selective 5-HT₁ Receptor Agonist

The quest for a more specific migraine treatment began in earnest at Glaxo (now GlaxoSmithKline) in 1972.[1] The research, spearheaded by Dr. Patrick P.A. Humphrey, focused on developing a selective agonist for a subtype of the 5-HT receptor.[4] The hypothesis was that such a compound could mimic the pain-relieving effects of serotonin (B10506) without its adverse effects.

Initial research led to the identification of the 5-HT₁-like receptors (now known as 5-HT₁B and 5-HT₁D receptors) as promising targets. These receptors were found on cranial blood vessels and were believed to mediate vasoconstriction. An early compound, AH25086, showed vasoconstrictive effects but had poor oral bioavailability. Continued research ultimately led to the synthesis of sumatriptan (then known as GR43175), the first clinically successful triptan. This compound was designed as a selective agonist for 5-HT₁B and 5-HT₁D receptors.

Preclinical Development: Establishing Efficacy and Mechanism of Action

The preclinical evaluation of this compound was crucial in validating its potential as a migraine therapeutic. This phase involved a battery of in vitro and in vivo studies to characterize its pharmacological profile.

Experimental Protocols

Radioligand Binding Assays: These assays were fundamental in determining the binding affinity of this compound to various serotonin receptor subtypes. The general protocol involves:

-

Membrane Preparation: Isolating cell membranes rich in the target receptor.

-

Incubation: Incubating the membranes with a radiolabeled ligand and varying concentrations of the test compound (this compound).

-

Separation: Separating the bound from the free radioligand, typically by filtration.

-

Quantification: Measuring the radioactivity of the bound ligand to determine the inhibitory concentration (IC₅₀) and subsequently the binding affinity (Ki).

In Vitro Functional Assays: These experiments assessed the functional activity of this compound as a receptor agonist. A common method involves:

-

Tissue Preparation: Using isolated tissues known to express the target receptors, such as blood vessel segments.

-

Stimulation: Applying varying concentrations of the agonist (this compound) to the tissue.

-

Response Measurement: Measuring the physiological response, such as vasoconstriction or changes in intracellular signaling molecules like cAMP or calcium.

Signaling Pathways and Mechanism of Action

Triptans exert their therapeutic effects through several mechanisms, all initiated by their agonist activity at 5-HT₁B and 5-HT₁D receptors. These G-protein coupled receptors are negatively coupled to adenylyl cyclase via Gαi proteins.

-

Cranial Vasoconstriction: Triptans cause the constriction of painfully dilated intracranial blood vessels by acting on 5-HT₁B receptors on vascular smooth muscle.

-

Inhibition of Neuropeptide Release: They act on 5-HT₁D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.

-

Inhibition of Nociceptive Neurotransmission: Triptans also inhibit pain signal transmission within the trigeminocervical complex in the brainstem.

Caption: Triptan signaling cascade via 5-HT1B/1D receptors.

Clinical Validation: From Bench to Bedside

The first clinically available triptan, this compound, was launched in the Netherlands in 1991 and became available in the United States in 1993. Its introduction revolutionized migraine treatment.

Clinical Trial Design

The efficacy of this compound was established through rigorous, large-scale, randomized, double-blind, placebo-controlled clinical trials. A typical trial design included:

-

Patient Population: Patients with a diagnosed history of migraine.

-

Intervention: Administration of this compound (at varying doses) or a placebo to treat a migraine attack.

-

Primary Endpoint: The proportion of patients experiencing headache relief (reduction from moderate/severe to mild/no pain) at a specified time point (e.g., 2 or 4 hours post-dose).

-

Secondary Endpoints: Relief of associated symptoms (nausea, photophobia, phonophobia) and the ability to return to normal functioning.

Quantitative Clinical Data

Clinical trials consistently demonstrated the superiority of this compound over placebo.

| Endpoint (at 2 hours post-dose) | This compound 50 mg | This compound 100 mg | Placebo |

| Pain-Free Response | 49% | 58% | 24% |

| Headache Relief | 50-56% | 50-56% | 26% |

Data compiled from multiple clinical trials.

Caption: A simplified workflow of triptan drug development.

The Evolution: Second-Generation Triptans and Beyond

The success of this compound spurred the development of "second-generation" triptans, including zolmitriptan, naratriptan, rizatriptan, almotriptan, eletriptan, and frovatriptan. These newer agents were designed to have improved pharmacokinetic properties, such as better oral bioavailability and longer half-lives, to address some of the limitations of this compound. The development of the triptan class not only provided a highly effective treatment for migraine but also significantly advanced the understanding of migraine pathophysiology, paving the way for newer classes of drugs like the CGRPs and ditans.

References

Sumatriptan's Efficacy in Mitigating Dural Plasma Protein Extravasation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of sumatriptan in attenuating dural plasma protein extravasation, a key process in the pathophysiology of migraine. This compound, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, effectively aborts migraine attacks by targeting the trigeminal neurovascular system. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for in-vivo and in-vitro assessment, and a visualization of the underlying signaling pathways.

Core Mechanism of Action

Migraine headaches are increasingly understood to involve neurogenic inflammation, a process where activation of trigeminal sensory nerves triggers the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1] This release leads to vasodilation of dural blood vessels and an increase in their permeability, resulting in the extravasation of plasma proteins into the dural interstitium. This inflammatory cascade is believed to activate and sensitize meningeal nociceptors, contributing to the throbbing pain of a migraine attack.

This compound exerts its therapeutic effect primarily through three mechanisms:

-

Vasoconstriction of Cranial Blood Vessels: By acting on 5-HT1B receptors located on the smooth muscle of dilated dural and meningeal arteries, this compound induces vasoconstriction, counteracting the vasodilation implicated in migraine pain.[2][3]

-

Inhibition of Neuropeptide Release: this compound activates presynaptic 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of CGRP and other inflammatory neuropeptides. This action directly addresses the neurogenic inflammatory process.

-

Inhibition of Nociceptive Transmission: Evidence suggests that this compound may also modulate pain signal transmission within the trigeminal nucleus caudalis in the brainstem, although its poor ability to cross the blood-brain barrier suggests this is not its primary mechanism of action in acute migraine treatment.

Quantitative Efficacy of this compound

The inhibitory effect of this compound on dural plasma protein extravasation has been quantified in numerous preclinical studies. The following tables summarize key findings, providing a clear comparison of its potency and efficacy.

Table 1: Dose-Dependent Inhibition of Dural Plasma Protein Extravasation by this compound

| Species | Model of Extravasation Induction | This compound Dose (µg/kg) | Inhibition of Extravasation | ID50 (µg/kg) | Reference |

| Rat | Electrical Stimulation of Trigeminal Ganglion | 1 - 1000 | Dose-dependent reduction | 30 | |

| Rat | Electrical Trigeminal Stimulation (1.2 mA, 5 Hz, 5 ms (B15284909), 5 min) | 100 | Ratio of stimulated/unstimulated sides decreased from 1.81 to 1.23 | - |

Table 2: In-Vitro Inhibition of CGRP Release from Trigeminal Neurons by this compound

| Cell Type | Stimulus | This compound Concentration (µM) | Inhibition of CGRP Release | Reference |

| Cultured Rat Trigeminal Neurons | Capsaicin (B1668287) (0.1 µM) | 0.01 - 10 | Significant inhibition at all concentrations, maximal effect from 0.1 µM onwards | |

| Cultured Rat Trigeminal Neurons | KCl (56 mM) | 0.01 - 10 | Significant inhibition at all concentrations, maximal effect from 0.1 µM onwards | |

| Cultured Rat Trigeminal Neurons | KCl (60 mM) | 10 | Normalized CGRP secretion reduced |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on dural plasma protein extravasation.

In-Vivo Model: Electrical Stimulation of the Trigeminal Ganglion in Rats

This protocol describes the induction and quantification of dural plasma protein extravasation in anesthetized rats.

Objective: To measure the inhibitory effect of this compound on neurogenic plasma protein extravasation in the dura mater.

Materials:

-

Male Sprague-Dawley rats (250-350g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Evans blue dye (e.g., 50 mg/kg in saline) or radiolabeled albumin (e.g., ¹²⁵I-BSA)

-

This compound succinate

-

Saline solution (vehicle control)

-